Xanthopterin-B2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

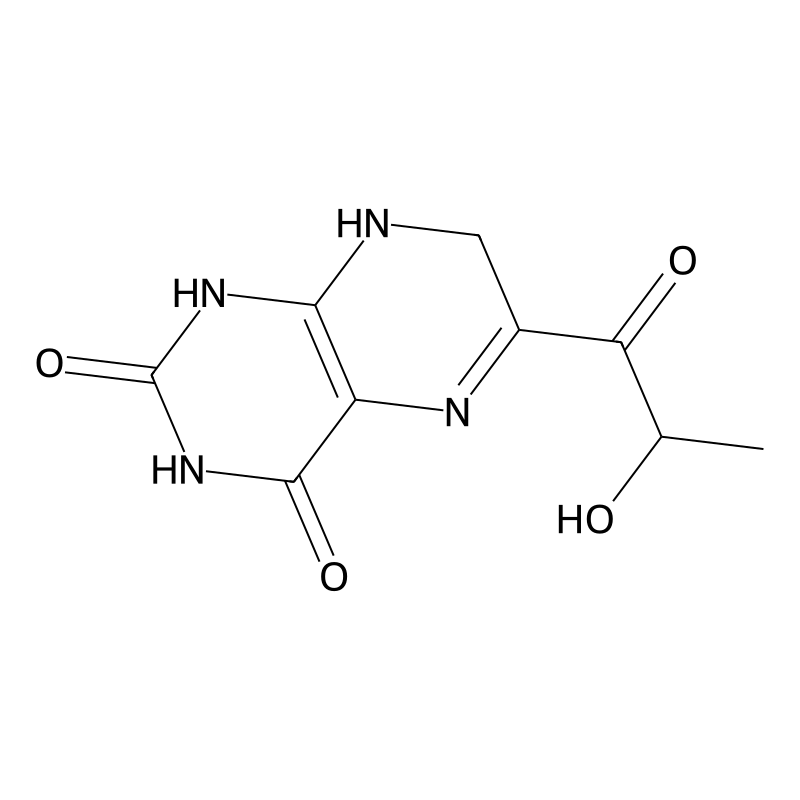

Xanthopterin-B2 is a chemical compound classified as a member of the pteridine family, specifically identified as 6-(2-hydroxypropanoyl)-7,8-dihydro-1H-pteridine-2,4-dione. Its molecular formula is and it has a molecular weight of approximately 238.2 g/mol. This compound is notable for its role as an animal metabolite and its structural characteristics, which include a lactoyl group at position 6 of the pteridine backbone .

Xanthopterin-B2 is derived from rac-lactic acid and exhibits distinct physical properties, such as a melting point that indicates stability under various conditions. It is recognized for its biological significance, particularly in cellular processes and potential therapeutic applications .

The compound's reactivity can be influenced by its hydroxyl and carbonyl functional groups, allowing it to engage in reactions such as:

- Condensation Reactions: Involving the formation of new carbon-carbon bonds.

- Hydrolysis: Where Xanthopterin-B2 can react with water to produce simpler molecules.

- Redox Reactions: Particularly relevant in metabolic pathways where electron transfer is crucial.

Xanthopterin-B2 exhibits significant biological activities that have garnered attention in scientific research. Key findings include:

- Cell Growth and Regeneration: Studies indicate that Xanthopterin-B2 can enhance the growth of various normal cell cultures, including those derived from cartilage, spleen, liver, and thyroid tissues.

- Inhibition of Tumor Cell Proliferation: It has shown potential in inhibiting the proliferation of cancer cells, suggesting a role in cancer research and therapy.

- Immunomodulatory Effects: Xanthopterin-B2 has been identified as an inhibitor of lymphocyte proliferation, which may have implications for treating diseases related to immune system overactivity.

The synthesis of Xanthopterin-B2 can be approached through several methods:

- One-Step Synthesis: Utilizing advanced synthesis planning tools that leverage databases for predicting feasible synthetic routes.

- Chemical Modification: Starting from basic pteridine structures and introducing functional groups through controlled reactions.

- Biological Synthesis: Exploring metabolic pathways in organisms that naturally produce similar compounds.

These methods emphasize efficiency and yield while ensuring the integrity of the compound's structure during synthesis .

Xanthopterin-B2 has various applications across different fields:

- Pharmaceuticals: Due to its biological activity, it holds potential for developing treatments for cancer and immune disorders.

- Biochemical Research: Used as a tool for studying cell growth mechanisms and metabolic pathways.

- Agriculture: Investigated for possible roles in plant growth regulation or pest control due to its effects on cellular processes.

Interaction studies involving Xanthopterin-B2 have revealed its complex roles within biological systems. Research indicates that it interacts with several enzymes and cellular pathways:

- Enzyme Interactions: It has been studied for its slow reduction by sepiapterin reductase, indicating specific enzyme-substrate dynamics that may affect metabolic rates .

- Cellular Pathways: Its influence on lymphocyte activity suggests potential applications in modulating immune responses.

These interactions highlight the compound's versatility and importance in both therapeutic contexts and fundamental biological research.

Xanthopterin-B2 shares structural similarities with several other pteridine derivatives. Here are some notable compounds for comparison:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Xanthopterin | Unconjugated pteridine; affects cell growth | |

| Isoxanthopterin | A derivative with altered properties affecting RNA | |

| Sepiapterin | Involved in folate metabolism; different functional groups | |

| Dihydropteridine | Basic structure with potential metabolic roles |

Uniqueness of Xanthopterin-B2

Xanthopterin-B2 stands out due to its specific lactoyl group modification at position 6, which differentiates it from other pteridines. This structural feature may contribute to its unique biological activities and interactions within cellular systems, making it a compound of interest for further research into both medicinal chemistry and biochemistry.